Cas no 52829-97-7 ((1,1-dimethoxyethyl)cyclopropane)

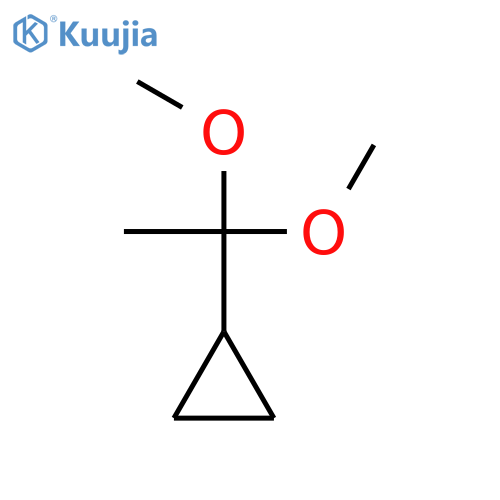

52829-97-7 structure

商品名:(1,1-dimethoxyethyl)cyclopropane

(1,1-dimethoxyethyl)cyclopropane 化学的及び物理的性質

名前と識別子

-

- Cyclopropane, (1,1-dimethoxyethyl)-

- Cyclopropane,(1,1-dimethoxyethyl)-

- (1,1-dimethoxyethyl)cyclopropane

- (1,1-Dimethoxy-ethyl)-cyclopropane

- AIRYVOBWESROTH-UHFFFAOYSA-N

- F72528

- SCHEMBL817555

- 1,1-dimethoxyethylcyclopropane

- 52829-97-7

-

- MDL: MFCD30529554

- インチ: InChI=1S/C7H14O2/c1-7(8-2,9-3)6-4-5-6/h6H,4-5H2,1-3H3

- InChIKey: AIRYVOBWESROTH-UHFFFAOYSA-N

- ほほえんだ: CC(C1CC1)(OC)OC

計算された属性

- せいみつぶんしりょう: 130.099379685g/mol

- どういたいしつりょう: 130.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 93.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 18.5Ų

(1,1-dimethoxyethyl)cyclopropane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K85526-1g |

(1,1-dimethoxyethyl)cyclopropane |

52829-97-7 | 95% | 1g |

$585 | 2025-02-28 | |

| eNovation Chemicals LLC | K85526-5g |

(1,1-dimethoxyethyl)cyclopropane |

52829-97-7 | 95% | 5g |

$965 | 2025-02-28 | |

| eNovation Chemicals LLC | K85526-1g |

(1,1-dimethoxyethyl)cyclopropane |

52829-97-7 | 95% | 1g |

$585 | 2024-05-25 | |

| eNovation Chemicals LLC | K85526-10g |

(1,1-dimethoxyethyl)cyclopropane |

52829-97-7 | 95% | 10g |

$1380 | 2025-02-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92197-1G |

(1,1-dimethoxyethyl)cyclopropane |

52829-97-7 | 95% | 1g |

¥ 640.00 | 2023-04-13 | |

| A2B Chem LLC | AG34579-1g |

Cyclopropane,(1,1-dimethoxyethyl)- |

52829-97-7 | 95% | 1g |

$63.00 | 2024-04-19 | |

| Aaron | AR00DMHR-250mg |

Cyclopropane,(1,1-dimethoxyethyl)- |

52829-97-7 | 95% | 250mg |

$17.00 | 2025-02-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92197-1.0g |

(1,1-dimethoxyethyl)cyclopropane |

52829-97-7 | 95% | 1.0g |

¥639.0000 | 2024-08-02 | |

| eNovation Chemicals LLC | K85526-5g |

(1,1-dimethoxyethyl)cyclopropane |

52829-97-7 | 95% | 5g |

$965 | 2025-03-03 | |

| eNovation Chemicals LLC | K85526-10g |

(1,1-dimethoxyethyl)cyclopropane |

52829-97-7 | 95% | 10g |

$1380 | 2025-03-03 |

(1,1-dimethoxyethyl)cyclopropane 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

52829-97-7 ((1,1-dimethoxyethyl)cyclopropane) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 61549-49-3(9-Decenenitrile)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量